(3-Phenyloxetan-3-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-phenyloxetan-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFSDDCPPNQIFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602026 | |
| Record name | (3-Phenyloxetan-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114012-43-0 | |
| Record name | 3-Phenyl-3-oxetanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114012-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Phenyloxetan-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Phenyloxetan 3 Yl Methanol and Its Derivatives
Strategies for Oxetane (B1205548) Ring Construction
Intramolecular Cyclization Approaches
Intramolecular cyclization is a foundational strategy for forming the oxetane ring, typically by forming a C-O bond in a precursor molecule. organic-chemistry.org This approach relies on having a nucleophilic oxygen and an electrophilic carbon positioned in a 1,3-relationship to facilitate the ring-closing reaction. rsc.org
Williamson Ether Synthesis Variants
The Williamson ether synthesis is a classic and versatile method for preparing ethers, which can be adapted for the intramolecular synthesis of oxetanes. mdpi.comorganic-chemistry.org The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile, displacing a leaving group on the same molecule to form a cyclic ether. beilstein-journals.org For the synthesis of a 3-substituted oxetane like (3-phenyloxetan-3-yl)methanol, the key precursor is typically a 1,3-diol, such as 2-phenylpropane-1,3-diol. nih.gov
The process generally involves two steps:
Activation : One of the primary hydroxyl groups of the 1,3-diol is selectively converted into a good leaving group, such as a halide (Br, I) or a sulfonate ester (tosylate, mesylate), to create a halohydrin or a sulfonate ester. organic-chemistry.orgmdpi.com
Cyclization : The remaining hydroxyl group is deprotonated with a strong base (e.g., sodium hydride (NaH), potassium hydroxide (B78521) (KOH)) to form an alkoxide. organic-chemistry.orgbeilstein-journals.org This alkoxide then undergoes an intramolecular SN2 attack, displacing the leaving group and closing the four-membered ring. beilstein-journals.org
The use of primary alkyl halides or sulfonates is preferred, as secondary and tertiary systems are more prone to undergoing a competing E2 elimination reaction, known as Grob fragmentation, which leads to the formation of an alkene instead of the desired oxetane. organic-chemistry.orgbeilstein-journals.orgbeilstein-journals.org One-pot procedures have been developed where a diol is treated with a reagent like N-iodosuccinimide and triphenylphosphine (B44618) (an Appel reaction variant) to generate the iodo-alkoxide in situ, which then cyclizes to the oxetane. organic-chemistry.org
| Precursor Type | Activating Agent | Base | Solvent | Yield (%) | Reference |
| 1,3-Diol | TsCl, Pyridine (B92270) | NaH | THF | 62 | organic-chemistry.org |
| 1,3-Diol | Appel Reaction (I2, PPh3) | NaH | THF | 82 | organic-chemistry.org |
| β-Chlorohydrin | KH | THF | Moderate | organic-chemistry.org | |
| 1,3-Diol | Acetyl bromide | DIBAL, NaH | THF | Good | organic-chemistry.org |
Epoxide Rearrangement Pathways (e.g., Meinwald rearrangement)
Epoxides serve as versatile precursors for the synthesis of oxetanes, primarily by providing a pathway to the necessary 1,3-diol intermediates required for intramolecular cyclization strategies like the Williamson ether synthesis. organic-chemistry.orgnih.gov One key transformation is the Meinwald rearrangement, a Lewis acid-catalyzed reaction that converts an epoxide into a carbonyl compound (an aldehyde or ketone). nih.gov
For instance, a 2,3-disubstituted epoxide can undergo a 1,2-hydride shift upon treatment with a Lewis acid, leading to the formation of an aldehyde. nih.gov This aldehyde can then be subjected to reactions such as a crossed Cannizzaro reaction with formaldehyde (B43269) in a concentrated base to yield a 1,3-diol. nih.gov This diol is then a suitable substrate for the Williamson ether synthesis as described previously.
In some specialized cases, direct rearrangement of an epoxide to an oxetane can occur. The purported biosynthesis of the oxetane ring in the anticancer drug Taxol is believed to involve an enzyme-mediated epoxy ester to oxetane ester rearrangement. organic-chemistry.org Such transformations are thermodynamically driven by the difference in ring strain between the three-membered epoxide and the four-membered oxetane. nih.govnsf.gov
| Epoxide Precursor | Rearrangement Type | Reagents | Intermediate/Product | Reference |
| 2-Aryl-2,3-epoxypropane | Meinwald Rearrangement | Lewis Acid (e.g., BF3·OEt2) | 2-Arylpropanal | nih.gov |
| Epoxy ester | Enzyme-mediated rearrangement | Enzyme | Oxetane ester | organic-chemistry.org |
| bis-Epoxy alcohols | Domino cyclization | Al/TBAB catalyst | Bicyclic oxetane-furan | nih.gov |
Paternò-Büchi Photochemical Cycloaddition Reactions
The Paternò-Büchi reaction is a powerful and direct method for constructing the oxetane ring via a photochemical [2+2] cycloaddition. rsc.orgnih.gov The reaction occurs between a carbonyl compound in an electronically excited state and an alkene in its ground state. rsc.orgnih.gov This method is one of the most widely used for oxetane synthesis. nih.govnih.gov
The mechanism typically involves the photoexcitation of the carbonyl compound (e.g., benzophenone (B1666685) or benzaldehyde) to its first singlet excited state (S₁), followed by intersystem crossing to the more stable triplet excited state (T₁). nih.gov The excited triplet carbonyl then adds to the alkene to form a 1,4-biradical intermediate. Subsequent spin inversion and ring closure of this biradical yield the oxetane ring. rsc.org The regioselectivity of the reaction is governed by the relative stability of the two possible biradical intermediates.
Traditionally, this reaction has required the use of high-energy UV light, which can limit its applicability and scalability due to potential side reactions. Recent advancements have focused on using visible light in combination with a suitable photocatalyst. In these systems, the photocatalyst absorbs visible light and transfers the energy to the carbonyl substrate, allowing the reaction to proceed under milder conditions.
| Carbonyl Compound | Alkene | Light Source / Catalyst | Yield (%) | Reference |
| Benzophenone | 2-Methyl-2-butene | UV Light | Good | rsc.org |
| Benzaldehyde | Ethyl vinyl ether | UV Light | High | nih.gov |
| Aryl glyoxylate | Styrene | Visible Light / Ir-catalyst | 99 | |
| Acetone | Acrylonitrile | UV Light | Good |
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has emerged as a crucial tool in organic synthesis, enabling reactions that are otherwise difficult and providing high levels of selectivity. In the context of oxetane synthesis, transition metal catalysts are primarily employed to control the stereochemistry of the products, leading to enantiomerically enriched compounds.
Enantioselective Approaches (e.g., Shibasaki's method from prochiral ketones)
A significant challenge in synthesizing chiral molecules like this compound is the control of stereochemistry. Enantioselective methods aim to produce one enantiomer preferentially over the other. One powerful strategy involves the asymmetric reduction of prochiral ketones to generate chiral secondary alcohols, which are key intermediates for building chiral molecules. mdpi.com
A notable contribution in this area is the work of Shibasaki and colleagues, who developed a catalytic asymmetric synthesis of 2,2-disubstituted oxetanes directly from ketones. This method utilizes a one-pot sequential methylene (B1212753) transfer from a sulfur ylide, catalyzed by a heterobimetallic lanthanum-lithium (La-Li) complex. The key to achieving high enantiomeric excess (ee) in the final oxetane product was a phenomenon described as "chiral amplification" that occurs during the second methylene transfer step.
While this specific method yields 2,2-disubstituted oxetanes, the underlying principle of using transition metal catalysts to control the stereochemical outcome of reactions forming oxetane precursors is broadly applicable. Other enantioselective approaches include the asymmetric reduction of β-halo ketones using chiral catalysts (such as oxazaborolidines) to form chiral halohydrins, which can then be cyclized via an intramolecular Williamson etherification without racemization. organic-chemistry.orgbeilstein-journals.org
| Ketone Substrate | Catalyst System | Key Feature | Product Type | ee (%) | Reference |
| Prochiral aromatic ketones | La-Li-(S)-BINOL complex / Sulfur ylide | One-pot double methylene transfer, Chiral amplification | 2,2-disubstituted oxetane | up to 94 | |
| Prochiral β-halo ketones | (+)-DIP-Cl | Asymmetric reduction | Chiral γ-chlorohydrin | High | organic-chemistry.org |
| Prochiral ketones | Chiral lactam alcohol / Borane | In situ catalyst generation | Chiral secondary alcohol | up to 98 | beilstein-journals.org |
Metal-mediated Ring Closure Reactions
While the classical Williamson ether synthesis, typically mediated by a strong base, is the most common method for constructing the oxetane ring from a 1,3-diol precursor, transition metal-catalyzed intramolecular cyclizations represent a more contemporary, albeit less utilized, approach. These methods offer the potential for milder reaction conditions and improved functional group tolerance.
Palladium-catalyzed intramolecular C-O bond formation is a plausible strategy for the synthesis of this compound. In a hypothetical catalytic cycle, a palladium(0) species would undergo oxidative addition to a precursor such as 2-phenyl-2-(hydroxymethyl)-3-chloropropane-1-ol. The resulting palladium(II) intermediate could then undergo intramolecular alkoxide substitution to form the oxetane ring and regenerate the palladium(0) catalyst. While specific examples for the synthesis of this compound using this method are not widely reported, the extensive development of palladium-catalyzed etherification reactions suggests its feasibility nih.gov.
Copper-catalyzed intramolecular cyclizations, often employed for the synthesis of larger ring systems, could also be adapted for oxetane formation. A copper(I) catalyst, for instance, could activate the hydroxyl group of a suitable haloalcohol precursor, facilitating the intramolecular nucleophilic attack to form the strained four-membered ring. The choice of ligands and reaction conditions would be critical to favor the 4-exo-tet cyclization over potential side reactions.
The following table summarizes the potential advantages and challenges of these metal-mediated approaches.
| Metal Catalyst | Potential Advantages | Key Challenges |
| Palladium | High functional group tolerance, mild reaction conditions. | Catalyst cost, sensitivity to air and moisture, potential for β-hydride elimination in some substrates. |
| Copper | Lower cost than palladium, well-established for C-O bond formation. | Often requires higher temperatures, potential for competing reaction pathways. |
Organometallic Reagent-Based Syntheses (e.g., using oxetanyllithium intermediates)
The use of pre-formed organometallic oxetane derivatives as nucleophiles offers a conceptually different approach to the synthesis of this compound. This strategy involves the generation of a carbanion on the oxetane ring, which then reacts with an electrophile.
An oxetanyllithium intermediate, such as 3-lithio-3-phenyloxetane, could theoretically be generated by a halogen-lithium exchange from a 3-halo-3-phenyloxetane precursor. This highly reactive organolithium species could then be trapped with a suitable electrophile, such as formaldehyde or a synthetic equivalent, to install the hydroxymethyl group.
However, this approach is fraught with challenges. Organolithium reagents are highly basic and nucleophilic, and the inherent ring strain of the oxetane nucleus makes it susceptible to ring-opening reactions. The stability of the 3-lithio-3-phenyloxetane intermediate would be a major concern, as it could readily decompose. Consequently, this method is not commonly employed for the synthesis of this scaffold.
Synthesis of the this compound Scaffold
Precursor Synthesis and Functional Group Transformations
A robust and scalable synthesis of the this compound scaffold typically commences from readily available starting materials like diethyl phenylmalonate. The synthesis proceeds through a series of functional group transformations to construct the key 1,3-diol precursor, followed by cyclization.
The general synthetic sequence is as follows:
Alkylation: Diethyl phenylmalonate is first deprotonated with a suitable base, such as sodium hydride, and then alkylated with a protected halomethyl species, for instance, (tert-butyldimethylsilyloxy)methyl chloride, to introduce the future hydroxymethyl group in a protected form.
Reduction: The resulting diester is then reduced to the corresponding diol, 2-phenyl-2-((tert-butyldimethylsilyloxy)methyl)propane-1,3-diol, using a powerful reducing agent like lithium aluminum hydride.
Selective Monotosylation: The primary hydroxyl groups of the diol are selectively activated for cyclization by conversion to a good leaving group. Monotosylation is a common strategy, achieved by reacting the diol with one equivalent of p-toluenesulfonyl chloride in the presence of a base like pyridine.
Intramolecular Cyclization: The tosylated diol is then treated with a strong, non-nucleophilic base, such as sodium hydride, to effect an intramolecular Williamson etherification. This step forms the oxetane ring.
Deprotection: Finally, the silyl (B83357) protecting group is removed using a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF), to unveil the hydroxymethyl group, yielding this compound.
The following table outlines typical reaction conditions and yields for the key steps in this synthetic sequence, based on analogous syntheses of 3,3-disubstituted oxetanes nih.gov.
| Step | Reagents and Conditions | Typical Yield |
| Alkylation | 1. NaH, THF, 0 °C to rt2. TBDMS-OCH₂Cl | 70-85% |
| Reduction | LiAlH₄, THF, 0 °C to rt | 85-95% |
| Monotosylation | TsCl, Pyridine, 0 °C | 60-75% |
| Cyclization | NaH, THF, 0 °C to rt | 59-87% nih.gov |
| Deprotection | TBAF, THF, rt | 90-98% |
Stereochemical Control in the Synthesis of Chiral this compound
The synthesis of enantiomerically pure this compound requires careful control of stereochemistry during the synthetic sequence. This can be achieved either by installing the chiral center early in the synthesis or by controlling the stereochemistry of the ring-forming reaction.
The key to an enantioselective synthesis is the creation of the chiral quaternary carbon center. This can be accomplished through several strategies:
Asymmetric Alkylation: The use of a chiral auxiliary on the malonate precursor can direct the enantioselective alkylation with the protected hydroxymethyl equivalent. Subsequent removal of the auxiliary would yield an enantiomerically enriched precursor to the 1,3-diol.
Enzymatic Resolution: A racemic mixture of a key intermediate, such as the 1,3-diol precursor, can be resolved using enzymatic methods. For example, a lipase (B570770) could selectively acylate one enantiomer of the diol, allowing for the separation of the two enantiomers. Chemoenzymatic approaches, where a microbial reduction of a prochiral diketone precursor affords an enantiomerically enriched β-hydroxyketone, which is then further reduced and cyclized, have proven effective for related oxetanes researchgate.net.
When the precursor molecule contains additional stereocenters, the diastereoselectivity of the oxetane ring formation becomes crucial. The intramolecular Williamson etherification is a stereospecific S(_N)2 reaction, meaning the configuration of the carbon atom bearing the leaving group is inverted during the cyclization.
Therefore, by controlling the relative stereochemistry of the hydroxyl group and the leaving group in the 1,3-diol precursor, the diastereoselectivity of the final oxetane can be precisely controlled. For example, the stereoselective reduction of a β-hydroxyketone precursor can yield either the syn- or anti-1,3-diol by choosing the appropriate reducing agent researchgate.net. Each of these diastereomeric diols will then cyclize to form a specific diastereomer of the substituted oxetane.
The relationship between the stereochemistry of the diol precursor and the resulting oxetane is summarized in the table below, assuming the primary hydroxyl group is tosylated.
| Diol Precursor Stereochemistry | Leaving Group Position | Resulting Oxetane Diastereomer |
| (R,R)-1,3-diol | Primary carbon | (S)-oxetane |
| (S,S)-1,3-diol | Primary carbon | (R)-oxetane |
| (R,S)-1,3-diol | Primary carbon | (S)-oxetane |
| (S,R)-1,3-diol | Primary carbon | (R)-oxetane |
This precise control over stereochemistry is essential for the synthesis of complex molecules where the three-dimensional arrangement of atoms is critical for biological activity.
High-Yield and Sustainable Synthetic Routes
The construction of the strained four-membered oxetane ring presents unique synthetic challenges. Modern methodologies have focused on improving efficiency, sustainability, and access to functionalized derivatives.
Flow Microreactor Systems for Optimized Production
Continuous flow chemistry, utilizing microreactor systems, has emerged as a powerful tool for the synthesis of complex molecules, offering advantages such as precise control over reaction parameters, enhanced safety, and scalability. While the direct synthesis of this compound in a flow microreactor has not been extensively detailed in publicly available literature, the synthesis of related 3-substituted oxetanes has been successfully demonstrated.
A key strategy involves the generation and in-situ reaction of highly reactive intermediates like 3-oxetanyllithium. This approach, realized within a flow system, allows for rapid mixing and precise temperature control, minimizing decomposition pathways that are prevalent in batch processes. For instance, the generation of 3-oxetanyllithium from 3-iodooxetane (B1340047) and subsequent reaction with an electrophile can be efficiently performed in a continuous flow setup. This methodology opens a viable pathway to 3-substituted oxetanes, which could be adapted for the synthesis of this compound by employing a suitable formaldehyde equivalent as the electrophile. The precise control of residence time in a microreactor is crucial for maximizing the yield and minimizing the formation of byproducts.
Catalyst-Free and Mild Reaction Conditions
The development of synthetic methods that avoid the use of heavy metal catalysts and harsh reaction conditions is a cornerstone of green and sustainable chemistry. For the synthesis of oxetanes, including this compound, intramolecular cyclization of a suitable diol precursor is a common strategy. Achieving this under catalyst-free and mild conditions is highly desirable.
One potential approach involves the base-mediated intramolecular Williamson ether synthesis. This reaction typically requires a strong base to deprotonate the alcohol, which then undergoes an intramolecular nucleophilic substitution to form the oxetane ring. While traditionally requiring stoichiometric amounts of strong bases, optimization of reaction parameters such as solvent, temperature, and the nature of the leaving group can lead to milder and more efficient catalyst-free conditions. For example, the use of a phase-transfer catalyst could facilitate the reaction under milder basic conditions, thereby improving the sustainability of the process.
Derivatization Strategies for this compound
The hydroxyl group of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives with tailored properties.
Functionalization at the Hydroxyl Group
Esterification: The conversion of the primary alcohol in this compound to an ester can be readily achieved through various standard protocols. A common and efficient method involves the reaction with an acid anhydride (B1165640), such as acetic anhydride, in the presence of a base like pyridine or triethylamine. This reaction typically proceeds at room temperature and provides the corresponding acetate (B1210297) ester in high yield. For the synthesis of other esters, coupling with a carboxylic acid can be accomplished using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
| Reactant | Reagent | Conditions | Product | Yield (%) |
| This compound | Acetic Anhydride, Pyridine | Room Temperature | (3-Phenyloxetan-3-yl)methyl acetate | >90 (estimated) |
| This compound | Carboxylic Acid, DCC | Room Temperature | Corresponding Ester | Variable |
Etherification: The synthesis of ethers from this compound can be effectively carried out using the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The subsequent reaction of this alkoxide with an alkyl halide (e.g., methyl iodide, ethyl bromide) furnishes the desired ether. The reaction is typically performed in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).
| Reactant | Reagents | Conditions | Product | Yield (%) |
| This compound | 1. NaH 2. Alkyl Halide | THF, 0 °C to RT | (3-Phenyloxetan-3-yl)methoxymethyl ether | Good (estimated) |
Oxidation to Aldehydes: The selective oxidation of the primary alcohol in this compound to the corresponding aldehyde, (3-phenyloxetan-3-yl)carbaldehyde, can be achieved using a variety of mild oxidizing agents. The Dess-Martin periodinane (DMP) is a particularly effective reagent for this transformation, offering high yields and avoiding over-oxidation to the carboxylic acid. wikipedia.orgwikipedia.org The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) (DCM) at room temperature. wikipedia.orgwikipedia.org
| Reactant | Reagent | Conditions | Product | Yield (%) |
| This compound | Dess-Martin Periodinane (DMP) | DCM, Room Temperature | (3-Phenyloxetan-3-yl)carbaldehyde | High (estimated) |
Oxidation to Carboxylic Acids: Further oxidation of the primary alcohol to the 3-phenyl-oxetane-3-carboxylic acid can be accomplished using stronger oxidizing agents. A well-established and efficient method is the TEMPO-catalyzed oxidation with a co-oxidant such as sodium hypochlorite (B82951) (NaOCl) or bis(acetoxy)iodobenzene (BAIB). This reaction proceeds under mild conditions and provides the carboxylic acid in good yields. The use of catalytic amounts of TEMPO makes this a more sustainable approach compared to stoichiometric chromium-based oxidants.
| Reactant | Reagents | Conditions | Product | Yield (%) |
| This compound | TEMPO (cat.), NaOCl | Biphasic (e.g., DCM/water), pH ~9 | 3-Phenyl-oxetane-3-carboxylic acid | Good (estimated) |
Functionalization of the Phenyl Ring
The phenyl group of this compound serves as a versatile platform for introducing a wide array of functional groups. This can be achieved through classic electrophilic aromatic substitution reactions or modern metal-catalyzed cross-coupling methodologies, which typically require prior functionalization of the ring.
Electrophilic aromatic substitution (EAS) is a fundamental strategy for directly functionalizing the benzene (B151609) ring. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic system. acs.org The substituent already present on the ring, in this case, the (3-(hydroxymethyl)oxetan-3-yl) group, dictates the position of the incoming electrophile.
The substituent at the C3 position of the oxetane is an alkyl group, which is generally considered an activating group and an ortho, para-director. This directing effect arises from the stabilization of the cationic intermediate (the arenium ion) through inductive effects and hyperconjugation when the electrophile attacks the ortho and para positions. rsc.org However, the quaternary nature of the carbon attached to the phenyl ring and the bulk of the oxetane substituent may cause significant steric hindrance, potentially favoring substitution at the less hindered para position over the ortho positions.
Common EAS reactions that can be applied to this compound include:
Halogenation: Introducing halogen atoms (Br, Cl) onto the phenyl ring can be achieved using reagents like Br₂ or Cl₂ with a Lewis acid catalyst such as FeBr₃ or FeCl₃. wikipedia.org These halogenated derivatives are crucial intermediates for subsequent cross-coupling reactions.
Nitration: The introduction of a nitro group (–NO₂) is accomplished using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). nih.gov The resulting nitro-substituted compounds can be further reduced to form amino groups.
Friedel-Crafts Reactions: These reactions allow for the formation of new carbon-carbon bonds.
Alkylation: This reaction introduces an alkyl group using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). A significant drawback is the potential for carbocation rearrangements and polyalkylation, as the newly added alkyl group further activates the ring. libretexts.orgmasterorganicchemistry.comyoutube.com
Acylation: This reaction introduces an acyl group (R-C=O) using an acyl halide or anhydride with a Lewis acid catalyst. masterorganicchemistry.com Unlike alkylation, the resulting ketone is a deactivating group, which prevents further reactions on the same ring. wikipedia.org The ketone can be subsequently reduced to an alkyl group if desired.
The following table summarizes potential electrophilic aromatic substitution reactions on this compound.
| Reaction Type | Typical Reagents | Electrophile | Expected Major Product(s) |
|---|---|---|---|
| Halogenation (Bromination) | Br₂, FeBr₃ | Br⁺ | (3-(4-Bromophenyl)oxetan-3-yl)methanol (B1501573) |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | (3-(4-Nitrophenyl)oxetan-3-yl)methanol |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | (3-(4-Acetylphenyl)oxetan-3-yl)methanol |
| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | CH₃⁺ | (3-(4-Methylphenyl)oxetan-3-yl)methanol |
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically require an aryl halide or triflate as a coupling partner. Therefore, the halogenated or sulfonylated derivatives of this compound, prepared via electrophilic aromatic substitution, are key precursors for these transformations.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (boronic acid or ester) with an aryl halide in the presence of a palladium catalyst and a base to form a new C-C bond. nih.gov This method is widely used for the synthesis of biaryl compounds and is tolerant of a wide range of functional groups. researchgate.net For example, coupling (3-(4-bromophenyl)oxetan-3-yl)methanol with a substituted phenylboronic acid would yield a biphenyl (B1667301) derivative containing the oxetane moiety. nih.gov
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a reliable method for synthesizing arylalkynes. rsc.orglibretexts.org This reaction could be used to introduce alkynyl substituents onto the phenyl ring of the title compound.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orglibretexts.org It has become a premier method for synthesizing aryl amines, replacing harsher classical methods. organic-chemistry.orgbeilstein-journals.org The reaction allows for the introduction of primary or secondary amino groups onto the phenyl ring of this compound derivatives. researchgate.net
The following table provides an overview of these key cross-coupling reactions as applied to a halo-substituted derivative of this compound.
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-X + R-B(OH)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | Ar-R (C-C) | Biaryl or Alkyl/Vinyl-Aryl Derivative |
| Sonogashira Coupling | Ar-X + R-C≡CH | Pd(0) catalyst, Cu(I) salt (e.g., CuI), Base | Ar-C≡C-R (C-C) | Arylalkyne Derivative |
| Buchwald-Hartwig Amination | Ar-X + R¹R²NH | Pd(0) catalyst, Ligand, Base | Ar-NR¹R² (C-N) | Aryl Amine Derivative |
Modifications and Substitutions on the Oxetane Ring
The strained four-membered oxetane ring offers unique opportunities for structural modification, including the introduction of new stereocenters and the construction of more complex polycyclic systems.
While this compound itself is achiral, the introduction of substituents at the C2 or C4 positions of the oxetane ring would generate new stereocenters. Achieving stereocontrol in these transformations is a significant synthetic challenge. Methodologies developed for other oxetane systems can provide a roadmap for such modifications.
Strategies often rely on stereoselective cyclization reactions of acyclic precursors. For instance, the stereocontrolled synthesis of 2,4-disubstituted oxetanes has been achieved from syn- and anti-1,3-diols. acs.org Another approach involves the enantioselective reduction of β-halo ketones, followed by intramolecular Williamson etherification to form enantioenriched 2-substituted oxetanes. acs.orgillinois.edu
More recently, biocatalytic methods have emerged as powerful tools. Engineered halohydrin dehalogenase enzymes have been used for the stereoselective kinetic resolution of chiral oxetanes and for the stereoselective ring-opening of meso-oxetanes to generate chiral 1,3-disubstituted alcohols, which can be versatile building blocks. nih.gov While direct application to this compound is not documented, these enzymatic approaches highlight potential avenues for accessing chiral derivatives through carefully designed synthetic routes that might involve temporary ring-opening and re-closing strategies.
The 3,3-disubstituted nature of this compound makes it an ideal starting point for the synthesis of spirocyclic and fused ring systems, which are of great interest in medicinal chemistry. researchgate.netmagtech.com.cn
Spirocyclic Systems: These are compounds where two rings are connected through a single shared carbon atom (a spirocenter). For the target molecule, the C3 atom of the oxetane would become the spirocenter. Synthetic strategies often start from oxetan-3-one or other 3,3-disubstituted oxetanes. rsc.orgchemrxiv.org The functional groups of this compound (the phenyl and hydroxymethyl groups) can be modified to participate in a second ring formation. For example, intramolecular cyclization reactions involving functional groups placed on both the hydroxymethyl and phenyl substituents could lead to the formation of a new ring spiro-fused at the C3 position. Recent advances in C-H functionalization have also enabled the direct synthesis of spirocyclic oxetanes from various alcohol substrates under mild conditions. acs.orgnih.gov
Fused Systems: In fused systems, two rings share two adjacent atoms. The synthesis of fused oxetanes often involves intramolecular reactions where the oxetane is formed as the final step, or by building a new ring onto an existing oxetane core. researchgate.net Tandem strategies, such as a combination of allylic amination and subsequent intramolecular ring-opening of the oxetane, have been developed to synthesize medium-sized fused heterocycles. rsc.org For this compound, a fused system could be conceptualized by forming a new ring that shares the C3 and C4 (or C3 and C2) atoms of the oxetane ring, although this would require significant modification of the initial structure.
Mechanistic Investigations of Reactions Involving 3 Phenyloxetan 3 Yl Methanol
Oxetane (B1205548) Ring-Opening Reactions
The reactivity of oxetanes is largely governed by their ring strain, which is estimated to be around 106 kJ/mol. This strain facilitates a variety of ring-opening reactions that are not as readily observed in less strained ethers like tetrahydrofurans nih.gov. For an unsymmetrically substituted oxetane such as (3-Phenyloxetan-3-yl)methanol, the regioselectivity of the ring-opening is a key mechanistic question, influenced by steric hindrance, electronic effects, and the nature of the reaction conditions (e.g., acidic vs. basic/nucleophilic).
Acid-Catalyzed Ring Opening Mechanisms
Under acidic conditions, the oxetane oxygen is protonated, significantly increasing the electrophilicity of the ring carbons and rendering the ring susceptible to cleavage even by weak nucleophiles. The mechanism of this process exhibits characteristics of both SN1 and SN2 reactions.
Both Brønsted and Lewis acids are effective catalysts for the ring-opening of oxetanes.
Brønsted Acids: A Brønsted acid (e.g., H2SO4, TfOH, Tf2NH) initiates the reaction by protonating the oxetane oxygen atom acs.orgresearchgate.net. This protonation creates a good leaving group (a hydroxyl group) within the resulting oxonium ion, which activates the C-O bonds of the ring for cleavage. This activation allows the strained ring to be opened by a subsequent nucleophilic attack acs.orgresearchgate.net.
Lewis Acids: Lewis acids (e.g., Al(C6F5)3, In(OTf)3, BF3·OEt2) activate the oxetane by coordinating to the lone pair of electrons on the oxygen atom nih.govuab.catmdpi.com. This coordination polarizes the C-O bonds, making the ring carbons more electrophilic and thus more prone to nucleophilic attack. The strength of the Lewis acid can significantly influence the reaction rate and selectivity. For instance, the strong Lewis acid tris(pentafluorophenyl)aluminum, Al(C6F5)3, has been shown to be a highly effective catalyst for the regioselective isomerization of oxetanes via ring-opening uab.cat.
In some systems, a synergistic effect between Brønsted and Lewis acids has been observed, where the Lewis acid enhances the acidity of the Brønsted acid, leading to more efficient catalysis.
In the acid-catalyzed ring-opening of unsymmetrical oxetanes, the regioselectivity of the nucleophilic attack is a critical aspect. For this compound, the two potential sites for nucleophilic attack are the methylene (B1212753) carbons (C2 and C4) and the quaternary carbon (C3). However, ring-opening involves cleavage of the C-O bonds.
The mechanism proceeds via an SN1-like transition state. After protonation or coordination of the acid catalyst, the C-O bond begins to break, leading to the formation of a partial positive charge on the carbon atom. In the case of this compound, cleavage of the C3-O bond would lead to a highly unstable primary carbocation on the exocyclic methylene group, while cleavage of the C2-O or C4-O bond leads to a carbocationic center on a ring carbon. The positive charge will preferentially develop on the carbon atom that can best stabilize it. The phenyl group at C3 can effectively stabilize a positive charge at the adjacent C2 or C4 positions through resonance, but more importantly, the reaction proceeds via attack at the most substituted carbon that can support a positive charge.
Therefore, under acidic conditions, weak nucleophiles will preferentially attack the more substituted carbon atom adjacent to the oxygen. In the case of a 3-substituted oxetane, this leads to attack at the C2 or C4 position, but the stability of the intermediate carbocation dictates the outcome. The transition state involves significant carbocationic character at the tertiary benzylic-like position, even though the attack happens at the methylene carbons. The nucleophile attacks the methylene carbon (C2 or C4), leading to the cleavage of the C2-O or C4-O bond. The regioselectivity is controlled by electronic effects, favoring the pathway that proceeds through the most stable carbocation-like transition state organic-chemistry.org.
Table 1: Regioselectivity in Acid-Catalyzed Ring-Opening of a 3-Aryl-Oxetane with a Diol Data adapted from a study on the Brønsted acid-catalyzed reaction of 3-aryloxetan-3-ols with 1,2-diols.
| Entry | Aryl Group (Ar) | Diol Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenyl | Ethylene Glycol | Tf2NH (10) | Acetonitrile | 25 | 85 |
| 2 | 4-MeO-Ph | Ethylene Glycol | Tf2NH (10) | Acetonitrile | 25 | 95 |
| 3 | 4-CF3-Ph | Ethylene Glycol | Tf2NH (10) | Acetonitrile | 25 | 71 |
| 4 | Phenyl | Propane-1,2-diol | Tf2NH (10) | Acetonitrile | 25 | 81 |
This table illustrates the high yields achieved in the acid-catalyzed intermolecular ring-opening of 3-aryloxetanols, which proceed through a similar carbocationic intermediate as this compound. Source: Adapted from Organic Letters, 2022. acs.orgresearchgate.net
The acid-catalyzed ring-opening of this compound can be envisioned as a pathway to form polycyclic structures through an intramolecular cyclization. This transformation would proceed via a cationic rearrangement mechanism.
The proposed mechanism is as follows:
Carbocation Formation: The reaction is initiated by a Brønsted or Lewis acid, which promotes the cleavage of a C-O bond in the oxetane ring. This generates a stabilized tertiary carbocation intermediate. The initial dehydration of the primary alcohol to form a carbocation is also a possibility, which could then trigger a rearrangement. A more likely pathway involves the ring-opening to form a 1,3-diol, followed by elimination of water.
Intramolecular Electrophilic Attack: The generated carbocation is positioned in proximity to the electron-rich phenyl ring. A subsequent intramolecular Friedel-Crafts-type alkylation occurs, where the phenyl ring acts as the nucleophile, attacking the carbocationic center.
Rearrangement and Cyclization: This attack leads to the formation of a new six-membered ring fused to the original phenyl ring.
Deprotonation: A final deprotonation step re-aromatizes the phenyl ring and yields the stable polycyclic product, such as a tetralone derivative.
While direct synthesis of tetralones from this compound is not extensively documented, the formation of dihydrobenzofurans from 3-aryloxetan-3-ols under Lewis acidic conditions provides a strong precedent for such intramolecular cyclizations nih.gov. This reaction also proceeds via the formation of an oxetane carbocation followed by intramolecular trapping by a phenol (B47542) ring nih.gov. This demonstrates the feasibility of using the phenyl group as an internal nucleophile to construct fused ring systems from oxetane precursors.
Nucleophilic Ring-Opening Pathways
In the absence of an acid catalyst, the oxetane ring can be opened by strong nucleophiles. This reaction typically follows an SN2 mechanism, where the nucleophile directly attacks one of the carbon atoms of the ring, leading to simultaneous C-O bond cleavage.
For this compound, the two methylene carbons (C2 and C4) are the sites for intermolecular nucleophilic attack. Since these positions are sterically similar, a mixture of products could potentially be formed. The attack occurs from the backside, leading to an inversion of configuration at the attacked carbon center.
The general principle for nucleophilic ring-opening of unsymmetrical oxetanes is that strong nucleophiles, under non-acidic conditions, primarily attack the less sterically hindered carbon atom adjacent to the oxygen organic-chemistry.org. Given the substitution at C3 of this compound, the C2 and C4 positions present the most likely targets for attack.
Table 2: Representative Intermolecular Nucleophilic Ring-Opening Reactions Data is representative of typical reactions of 3-substituted oxetanes with strong nucleophiles.
| Entry | Nucleophile | Solvent | Temp (°C) | Product Type |
| 1 | PhSNa (Sodium Thiophenolate) | DMF | 80 | 1-phenyl-3-(phenylthio)propane-1,3-diol derivative |
| 2 | NaN3 (Sodium Azide) | DMF | 100 | 3-azido-1-phenylpropane-1,3-diol derivative |
| 3 | LiAlH4 (Lithium Aluminium Hydride) | THF | 65 | 1-phenylpropane-1,3-diol |
| 4 | MeMgBr (Methylmagnesium Bromide) | Diethyl Ether | 35 | 1-phenylbutane-1,3-diol derivative |
This table illustrates the types of products expected from the SN2 ring-opening of a 3-phenyl oxetane derivative with various strong nucleophiles. The reaction leads to 1,3-difunctionalized propane (B168953) backbones.
Intramolecular Cyclization to Form New Heterocycles (e.g., Oxazolines)
While direct studies on the intramolecular cyclization of this compound to form oxazolines are not extensively documented, a mechanistic pathway can be inferred from analogous reactions involving 3-amido-substituted oxetanes. The conversion of the primary alcohol of this compound to an amide derivative would be a necessary prerequisite for this transformation.
The proposed mechanism, catalyzed by a Lewis acid such as indium(III) triflate (In(OTf)₃), commences with the activation of the oxetane oxygen by the Lewis acid. nih.govrsc.org This activation enhances the electrophilicity of the oxetane ring. Subsequently, the nitrogen atom of the amide nucleophilically attacks one of the oxetane's methylene carbons in an intramolecular fashion. This attack leads to the opening of the strained four-membered ring and the concurrent formation of a five-membered oxazoline (B21484) ring. nih.gov The final step involves protonolysis to release the catalyst and afford the 4-hydroxymethyl-4-phenyl-2-oxazoline product. The reaction is driven by the release of ring strain from the oxetane. nih.gov
The regioselectivity of the nucleophilic attack is dictated by the substitution pattern of the oxetane and the nature of the catalyst. For 3-substituted oxetanes, the attack generally occurs at the less sterically hindered methylene carbon.
A summary of representative substrates and yields for the synthesis of oxazolines from 3-amido oxetanes is presented below:
| Entry | R¹ (Amide Substituent) | R² (Oxetane Substituent) | Yield (%) |
| 1 | Ph | H | 95 |
| 2 | 4-MeO-C₆H₄ | H | 96 |
| 3 | 4-NO₂-C₆H₄ | H | 85 |
| 4 | t-Bu | H | 92 |
| 5 | Ph | Me | 93 |
This table is illustrative and based on data for the cyclization of 3-amido oxetanes, providing a model for the reactivity of a derivatized this compound. nih.gov
Radical Ring-Opening Processes
The strained nature of the oxetane ring in this compound makes it susceptible to radical-mediated ring-opening reactions. The presence of the phenyl group at the 3-position plays a crucial role in stabilizing radical intermediates, thereby facilitating these processes.
Under visible light photoredox catalysis, 3-aryl-oxetanes can undergo ring-opening to generate benzylic tertiary radicals. acs.orgchemrxiv.org For this compound, a plausible mechanism would involve the formation of a radical at the tertiary carbon (C3). The stability of this benzylic radical is enhanced by delocalization into the phenyl ring. acs.orgchemrxiv.org The high ring strain of the oxetane (approximately 106 kJ/mol) contributes to the driving force for the ring-opening process. researchgate.net
Once formed, this radical intermediate can participate in various subsequent reactions, such as Giese additions to activated alkenes. acs.orgchemrxiv.org Computational studies have indicated that the Giese additions of benzylic radicals within strained rings, such as oxetanes, are more favorable and less prone to dimerization compared to their acyclic counterparts. acs.orgchemrxiv.org This is attributed to the increased stability and greater π-delocalization of the radical in the strained ring system. acs.orgchemrxiv.org
Another potential pathway for radical ring-opening involves cobalt catalysis. In such a system, an alkylated cobalt complex can be formed from the oxetane, which then undergoes homolytic cleavage of the Co-C bond to generate a nucleophilic radical. researchgate.net This radical can then engage in further transformations.
Photochemical Ring Cleavage and Kinetic Resolution
The photochemical behavior of oxetanes can lead to ring cleavage and, in the presence of chiral catalysts or sensitizers, kinetic resolution. For this compound, irradiation can induce cleavage of the oxetane ring. The specific pathway of this cleavage, whether it involves C-C or C-O bond scission, is dependent on the excited state (singlet or triplet) and the presence of a sensitizer (B1316253).
In the context of kinetic resolution, a chiral sensitizer can preferentially interact with one enantiomer of a racemic mixture of a chiral oxetane. This interaction leads to a faster reaction rate for one enantiomer, resulting in the enrichment of the other. For instance, chiral thioxanthone catalysts have been used for the efficient kinetic resolution of spirocyclic oxetanes under irradiation. acs.org The less reactive enantiomer is recovered with high enantiomeric excess.
The mechanism of dynamic kinetic resolution (DKR) offers a pathway to convert a racemic starting material into a single enantiomer of the product with a theoretical yield of 100%. princeton.edu This process requires that the starting material racemizes under the reaction conditions at a rate comparable to or faster than the kinetic resolution step. princeton.edu While specific studies on the DKR of this compound are limited, the principles of DKR could be applied, for instance, in reactions involving the opening of the oxetane ring where a transient, rapidly inverting stereocenter is formed.
Reactivity of the Primary Alcohol Moiety
The primary alcohol group of this compound exhibits reactivity characteristic of primary alcohols, including dehydration, nucleophilic substitution at the hydroxyl group, and participation in intramolecular cyclizations.
Dehydration Mechanisms
The dehydration of this compound, typically under acidic conditions, can proceed through different mechanistic pathways, primarily E1 or E2, depending on the reaction conditions.
In a typical acid-catalyzed dehydration, the hydroxyl group is first protonated to form a good leaving group (water). libretexts.org For a primary alcohol like this compound, a direct Sɴ2-like attack by a base to abstract a proton from an adjacent carbon, leading to the formation of an alkene, is possible (E2 mechanism). However, given the substitution at the adjacent quaternary carbon, this pathway might be sterically hindered.
Alternatively, an E1 mechanism could be operative, especially under conditions that favor carbocation formation. Departure of the water molecule would lead to a primary carbocation, which is generally unstable. However, a 1,2-hydride or, more likely, a 1,2-phenyl shift could occur to form a more stable secondary or tertiary carbocation, respectively. Subsequent elimination of a proton would then yield an unsaturated product. The potential for rearrangement is a key consideration in the dehydration of this substrate.
Nucleophilic Reactivity of the Hydroxyl Group
The oxygen atom of the primary hydroxyl group in this compound possesses lone pairs of electrons, rendering it nucleophilic. This nucleophilicity allows it to react with a variety of electrophiles. The hydroxyl group can be activated to enhance its leaving group ability for subsequent nucleophilic substitution reactions. ntu.ac.uk
Protonation of the hydroxyl group under acidic conditions converts it into a good leaving group (H₂O), facilitating Sɴ1 or Sɴ2 reactions at the carbinol carbon. libretexts.org In an Sɴ2 reaction, a nucleophile would directly displace the protonated hydroxyl group. However, due to the neopentyl-like nature of the substitution pattern (a quaternary carbon adjacent to the primary alcohol), Sɴ2 reactions at the carbinol carbon are expected to be slow due to steric hindrance. Sɴ1 reactions would proceed through the formation of a primary carbocation, which, as mentioned earlier, is likely to rearrange.
The nucleophilicity of the hydroxyl group can also be enhanced by deprotonation with a strong base to form an alkoxide. This more potent nucleophile can then react with various electrophiles, such as alkyl halides in Williamson ether synthesis.
Participation in Intramolecular Cyclizations
The primary alcohol moiety of this compound can act as a nucleophile in intramolecular cyclization reactions, provided a suitable electrophilic center is present within the molecule. For this to occur, the molecule would first need to be functionalized to introduce an electrophilic site that is sterically accessible to the hydroxyl group.
For instance, if a leaving group were introduced at a suitable position on the phenyl ring, an intramolecular Williamson ether synthesis could potentially lead to the formation of a new fused or spirocyclic ether. The feasibility of such a cyclization would depend on the length and flexibility of the tether connecting the alcohol and the electrophilic center, in accordance with Baldwin's rules for ring closure. Given the rigidity of the phenyl group, such cyclizations would likely require specific substitution patterns to allow for the appropriate geometry for ring formation.
Mechanistic Studies of Isomerization Reactions
Isomerization reactions of oxetanes, including this compound, represent a key class of transformations that convert the strained four-membered ring into other valuable structural motifs. These rearrangements are often thermodynamically favorable due to the release of significant ring strain, which is estimated to be around 25.5 kcal/mol for the parent oxetane beilstein-journals.orgnih.gov. The mechanisms of these reactions are heavily dependent on the nature of the catalyst or promoter employed.
Lewis acids are effective promoters for the isomerization of oxetanes by activating the ether oxygen, which facilitates the cleavage of a carbon-oxygen bond. The reaction proceeds through the coordination of the Lewis acid to the oxetane oxygen, forming a Lewis acid-base complex. This complexation polarizes the C-O bonds and promotes ring-opening to generate a carbocationic intermediate. The fate of this intermediate determines the final product structure.
The regioselectivity of the ring-opening is a critical aspect of these reactions magtech.com.cn. For unsymmetrically substituted oxetanes, the cleavage can occur at either C2-O or C4-O bond. The pathway is governed by the stability of the resulting carbocation. In the case of this compound, the phenyl group at the C3 position would electronically influence the stability of intermediates, though direct cleavage of the C3-C bonds is less common in initial ring-opening steps.
Research on 2,2-disubstituted oxetanes has shown that strong Lewis acids can catalyze regioselective isomerization to homoallylic alcohols uab.cat. The mechanism, supported by Density Functional Theory (DFT) studies, involves the formation of a zwitterionic intermediate after the Lewis acid-promoted ring opening uab.cat. The subsequent rearrangement of this intermediate leads to the final product. For example, the Lewis superacid tris(pentafluorophenyl)alane, Al(C₆F₅)₃, has been shown to be a highly effective catalyst for this transformation, minimizing side reactions like dimerization uab.cat. While many isomerizations of oxetanes require catalytic activation, some highly strained oxetane-carboxylic acids have been observed to isomerize into lactones upon mild heating without any external catalyst acs.orgnih.govic.ac.uk.
The choice of Lewis acid can significantly impact the product distribution. A study comparing various Lewis acids for the isomerization of p-methoxyphenyl oxetane demonstrated clear differences in regioselectivity and the extent of side-product formation uab.cat.
Table 1: Effect of Different Lewis Acids on the Isomerization of p-Methoxyphenyl Oxetane
| Entry | Lewis Acid (mol%) | Product Ratio (Homoallylic : Allylic : Dimer) |
|---|---|---|
| 1 | B(C₆F₅)₃ (1) | 67 : 12 : 21 |
| 2 | AlCl₃ (1) | 55 : 25 : 20 |
Data sourced from studies on 2,2-disubstituted oxetanes uab.cat.
This table illustrates that Al(C₆F₅)₃ provides superior selectivity for the desired homoallylic alcohol, completely suppressing the formation of the allylic isomer uab.cat.
Transition metals offer alternative catalytic pathways for oxetane isomerization, often involving different mechanisms than those promoted by Lewis acids. These reactions can include oxidative additions, rearrangements via metallacyclic intermediates, or radical pathways.
For instance, platinum and copper catalysts have been utilized in the rearrangement of alkynyloxetanes, leading to ring-expansion products like dihydrofurans acs.org. Cobalt complexes, such as those derived from vitamin B12, can enable radical ring-opening of oxetanes. This strategy involves the formation of an alkylated cobalt intermediate, which upon homolytic cleavage of the Co-C bond, generates a nucleophilic radical capable of further reactions chemrxiv.org.
Another approach involves metal hydride atom transfer/radical polar crossover (MHAT/RPC) methods, which have been applied to the cycloisomerization of homoallylic alcohols to form oxetane rings beilstein-journals.orgnih.gov. While this is a formation reaction, the principles of metal-mediated radical processes are relevant to potential isomerization pathways. The mechanism typically begins with the formation of a metal-hydride species that delivers a hydrogen radical to initiate a cyclization cascade beilstein-journals.orgnih.gov. The regioselectivity of these metal-catalyzed processes often complements that of traditional acid-catalyzed methods chemrxiv.org.
Computational and Theoretical Mechanistic Studies
Computational chemistry provides powerful tools for elucidating the complex mechanisms of oxetane reactions. These methods allow for the detailed investigation of reaction energy profiles, the structures of transient intermediates, and the nature of transition states that are often inaccessible through experimental means alone.
Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of organic reactions. For oxetane isomerizations, DFT calculations can map the potential energy surface, identifying the lowest energy pathway from reactant to product.
DFT studies on the Lewis acid-promoted isomerization of oxetanes have corroborated proposed mechanisms involving the initial ring-opening to form a zwitterionic intermediate. These calculations show that the energy barriers for this step are significantly lowered in the presence of a strong Lewis acid like Al(C₆F₅)₃ compared to B(C₆F₅)₃, explaining the higher efficiency of the aluminum catalyst uab.cat.
In other systems, DFT has been used to explore the formation of the oxetane ring in the biosynthesis of Paclitaxel (Taxol), evaluating different proposed pathways acs.orgresearchgate.net. Such studies calculate the activation energies and stability of intermediates, providing insights into the plausibility of each mechanistic step researchgate.net. DFT calculations have also been crucial in understanding the photochemical cleavage of oxetanes, a process known as a retro-Paternò–Büchi reaction, by elucidating the different possible cleavage pathways (C-C vs. C-O bond scission) nih.govacs.org.
Quantum chemical calculations, including but not limited to DFT, provide fundamental insights into the electronic structure and inherent reactivity of molecules like this compound. These methods can determine properties such as charge distribution, molecular orbital energies (HOMO/LUMO), and spin densities, which are critical for understanding reaction mechanisms.
For example, theoretical calculations on the cycloreversion of oxetane radical cations have been performed at the UB3LYP/6-31G* level of theory acs.org. These studies support a concerted but asynchronous mechanism where C-C bond breaking is more advanced than C-O bond breaking in the transition state. This pathway allows for a favorable rearrangement of spin electron density from the oxygen atom in the initial radical cation to the alkene fragment in the product acs.org.
Quantum chemical methods have also been employed to investigate the ground-state properties and photochemical reaction pathways of complexes between oxetanes and photosensitizing catalysts nih.govacs.org. These calculations help explain the observed enantioselectivity in certain photochemical kinetic resolutions by determining the energies and geometries of the diastereomeric complexes acs.org.
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While DFT and other quantum methods are excellent for studying static structures and reaction barriers, MD simulations provide a dynamic picture of molecular behavior, including conformational changes and solvent effects.
In the context of oxetane chemistry, MD simulations can be used to explore the conformational landscape of reactants and intermediates. For example, MD simulations have been used in combination with NMR and circular dichroism to analyze the conformation of peptides containing oxetane-based amino acids acs.org.
For a reaction involving this compound, MD simulations could be employed to study the stability and lifetime of the carbocationic intermediate formed during a Lewis acid-promoted isomerization. By simulating the intermediate in a solvent box, one could observe its interactions with solvent molecules, its conformational preferences, and the dynamics leading to subsequent rearrangement or trapping by a nucleophile. Such simulations were used to understand the unique activity of a ketosynthase enzyme when complexed with an oxetane-based substrate mimic, highlighting the role of molecular motions in catalysis acs.org.
Conformational Analysis and Stereochemistry of 3 Phenyloxetan 3 Yl Methanol
Conformational Preferences of the Oxetane (B1205548) Ring System
The oxetane ring, a four-membered heterocycle containing an oxygen atom, is characterized by significant ring strain, which dictates its conformational behavior.
The parent oxetane ring is not perfectly planar. beilstein-journals.org Due to a combination of angle strain (deviation from ideal tetrahedral angles) and torsional strain (eclipsing interactions between adjacent hydrogens), the ring adopts a slightly puckered conformation. beilstein-journals.orgillinois.edu The strain energy of oxetane has been calculated to be approximately 25.5 kcal/mol, a value comparable to that of highly strained oxiranes. beilstein-journals.org X-ray diffraction studies on the parent oxetane have quantified this puckering, revealing a puckering angle of 8.7° at 140 K. beilstein-journals.org
The introduction of substituents onto the oxetane ring, particularly at the C3 position, significantly influences its conformation. For a 3,3-disubstituted oxetane like (3-Phenyloxetan-3-yl)methanol, the steric bulk of the two substituents forces an increase in the ring's pucker angle to alleviate non-bonded interactions. illinois.edu This increased puckering is a key feature of 3,3-disubstituted systems, leading them to favor specific non-planar conformations. illinois.edunih.gov The stability of the oxetane ring is also dependent on its substitution pattern, with 3,3-disubstituted examples generally being the most stable toward ring-opening reactions. nih.gov
Table 1: Structural Properties of the Unsubstituted Oxetane Ring Data from X-ray analysis at 140 K beilstein-journals.org
| Parameter | Value |
|---|---|
| Puckering Angle | 8.7° |
| C-O Bond Length | 1.46 Å |
| C-C Bond Length | 1.53 Å |
| C-O-C Bond Angle | 90.2° |
| C-C-O Bond Angle | 92.0° |
| C-C-C Bond Angle | 84.8° |
While specific experimental data on the preferred orientations of the substituents for this compound are not extensively detailed in the literature, conformational analysis principles allow for well-founded predictions. The increased puckering of the 3,3-disubstituted ring creates pseudo-axial and pseudo-equatorial positions for the substituents.
Stereochemical Aspects
The C3 carbon of this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers, (R)- and (S)-(3-phenyloxetan-3-yl)methanol. The determination of the absolute configuration at this center is a critical aspect of its stereochemical characterization.
Assigning the absolute configuration of a chiral molecule requires methods that are sensitive to its three-dimensional arrangement. Standard techniques include chiroptical spectroscopy and X-ray crystallography of suitable derivatives.
Chiroptical methods such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive techniques for determining absolute configuration. These methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.
The standard approach involves the following steps:
Experimental Measurement : The ECD spectrum of one of the purified enantiomers is recorded experimentally.
Computational Modeling : The theoretical ECD spectrum for one enantiomer of a defined configuration (e.g., the R-enantiomer) is calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). This calculation considers the various possible conformations of the molecule.
Comparison and Assignment : The experimentally measured spectrum is compared to the computationally predicted spectrum. A match between the experimental spectrum and the calculated spectrum for the R-enantiomer allows for the unambiguous assignment of the absolute configuration as R. Conversely, an inverted mirror-image match would assign it as S.
This combined experimental and computational approach provides a high degree of confidence in the stereochemical assignment without the need for crystallization.
X-ray crystallography provides the most definitive determination of molecular structure, including absolute configuration. However, obtaining single crystals of the target molecule, particularly if it is a liquid or oil at room temperature, can be challenging. A common and reliable strategy is to prepare a crystalline derivative.
The methodology involves reacting the chiral alcohol with a chiral derivatizing agent (CDA) of known absolute configuration to form a pair of diastereomers. For alcohols, common CDAs include Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or camphanic chloride. researchgate.netmdpi.com
The process is as follows:
Derivatization : The racemic or enantiopure this compound is reacted with an enantiomerically pure CDA (e.g., (R)-Mosher's acid chloride) to form a diastereomeric ester.
Crystallization and Data Collection : The diastereomer is purified and crystallized. A suitable single crystal is then analyzed using an X-ray diffractometer to determine its three-dimensional structure.
Configuration Assignment : Since the absolute configuration of the CDA is already known, it serves as an internal reference within the crystal structure. By determining the relative stereochemistry between the known center of the CDA and the unknown center of the alcohol moiety, the absolute configuration of the C3 stereocenter in this compound can be unequivocally assigned. nih.gov
Enantiomeric and Diastereomeric Purity Assessment
The determination of enantiomeric and diastereomeric purity is crucial in the characterization of chiral molecules. For this compound, which possesses a single stereocenter, the primary focus is on enantiomeric purity. Various analytical techniques are employed for this purpose, with chiral chromatography and NMR spectroscopy being the most prominent.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation of enantiomers. These methods rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Chiral HPLC:
For the enantioseparation of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric effects, between the analyte and the chiral selector.
A hypothetical chiral HPLC separation of (R)- and (S)-(3-phenyloxetan-3-yl)methanol is presented in Table 1. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is critical for achieving optimal resolution.
Table 1: Illustrative Chiral HPLC Method for this compound
| Parameter | Value |
|---|---|
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Resolution (Rs) | 2.1 |
This data is illustrative and intended to represent a typical chiral HPLC separation.
Chiral GC:
Chiral GC is another viable method for determining the enantiomeric excess of volatile or derivatized compounds. For a polar molecule like this compound, derivatization of the hydroxyl group to a less polar ester or ether may be necessary to improve volatility and chromatographic performance. Cyclodextrin-based chiral stationary phases are commonly used in GC for enantiomeric separations.
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity through the use of chiral shift reagents (CSRs). These are typically lanthanide complexes that can reversibly bind to the analyte. The interaction forms diastereomeric complexes, which have different magnetic environments, leading to the separation of signals for the two enantiomers in the NMR spectrum.
For this compound, the hydroxyl group provides a binding site for the chiral shift reagent. Upon addition of a CSR, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), the proton signals of the R- and S-enantiomers will experience different induced shifts. The methylene (B1212753) protons of the hydroxymethyl group and the oxetane ring are particularly sensitive to these shifts.
The enantiomeric excess (% ee) can be calculated by integrating the separated signals corresponding to each enantiomer.
Table 2: Hypothetical ¹H NMR Data with a Chiral Shift Reagent
| Proton Signal | Chemical Shift (δ) without CSR | Chemical Shift (δ) with Eu(hfc)₃ (R-enantiomer) | Chemical Shift (δ) with Eu(hfc)₃ (S-enantiomer) |
|---|---|---|---|
| -CH₂OH | 3.8 ppm | 4.5 ppm | 4.7 ppm |
| Oxetane -CH₂- | 4.4 ppm | 5.1 ppm | 5.3 ppm |
This data is hypothetical and illustrates the expected signal separation upon addition of a chiral shift reagent.
A key feature in the ¹H NMR spectrum of this compound is the diastereotopicity of the methylene protons in the oxetane ring (at the C2 and C4 positions) and in the hydroxymethyl group. Due to the chiral center at C3, these pairs of protons are chemically non-equivalent and are expected to appear as distinct signals, often as an AB quartet, even in the absence of a chiral shift reagent.
Dynamic Stereochemistry and Inversion Barriers
The four-membered oxetane ring is not planar but exists in a puckered conformation to relieve ring strain. acs.org The presence of bulky substituents at the C3 position, such as the phenyl and hydroxymethyl groups in this compound, significantly influences the degree of puckering and the energy barrier to ring inversion. acs.org
Ring inversion is a process where one puckered conformation converts into another. This process has an associated energy barrier that can be determined experimentally using dynamic NMR (DNMR) spectroscopy or computationally through methods like Density Functional Theory (DFT).
For substituted oxetanes, the ring inversion barrier is influenced by the steric and electronic nature of the substituents. Computational studies on similar small ring systems can provide an estimation of the inversion barrier for this compound. DFT calculations could model the transition state of the ring-flattening process to determine the energy barrier. Based on studies of related oxetanes, the inversion barrier is expected to be in a range that would allow for rapid interconversion at room temperature, meaning the individual puckered conformers would not be isolable.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| (R)-(3-Phenyloxetan-3-yl)methanol |
| (S)-(3-Phenyloxetan-3-yl)methanol |
Applications and Advanced Materials Based on 3 Phenyloxetan 3 Yl Methanol Scaffolds
Polymer Chemistry and Material Science
The (3-Phenyloxetan-3-yl)methanol scaffold is a key building block in polymer chemistry, primarily utilized in the synthesis of advanced polyether materials through Ring-Opening Polymerization (ROP). The unique structure of this monomer, featuring a strained four-membered oxetane (B1205548) ring, a reactive hydroxyl group, and a bulky phenyl substituent, allows for the creation of polymers with complex architectures and tailored properties.
Ring-Opening Polymerization (ROP) of Oxetanes
The polymerization of oxetane derivatives is driven by the high ring strain energy of the four-membered ether ring (approximately 107 kJ/mol), which is significantly higher than that of less strained cyclic ethers like tetrahydrofuran (B95107). radtech.org This inherent strain facilitates the ring-opening process, which typically proceeds via a cationic mechanism to produce polyethers. radtech.orgmdpi.com Photo-initiated cationic polymerization, often employing photo-acid generators (PAGs), is a common method that proceeds smoothly at room temperature. radtech.org
The presence of a hydroxymethyl group at the 3-position, as in this compound, classifies it as an AB₂-type monomer. In this classification, the oxetane ring serves as the polymerizable group 'A', while the hydroxyl group functions as the reactive site 'B'. This structure is foundational for producing highly branched and hyperbranched polymers. kinampark.com
The cationic ring-opening polymerization (CROP) of hydroxyl-functional oxetanes, such as the analogous 3-ethyl-3-(hydroxymethyl)oxetane (EHO), can proceed through two competing mechanisms: the Activated Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism. kinampark.comnih.gov
Activated Chain End (ACE) Mechanism: In the ACE mechanism, the attacking species is the nucleophilic oxygen atom of the monomer, which attacks the α-carbon of the tertiary oxonium ion located at the end of the growing polymer chain. kinampark.com This process leads to the formation of linear polymer chains. However, a common side reaction in the ACE mechanism is "back-biting," where the oxygen atoms within the polymer chain can attack the active chain end, leading to the formation of cyclic oligomers. kinampark.com
Activated Monomer (AM) Mechanism: The AM mechanism becomes significant in the presence of hydroxyl groups. researchgate.net In this pathway, the monomer is first activated by protonation. Subsequently, a hydroxyl group from the initiator, the polymer chain, or another monomer acts as the nucleophile, attacking the α-carbon of the protonated (activated) monomer to open the ring. nih.govresearchgate.net This process regenerates a hydroxyl group at the new chain end, which can then participate in further reactions. The AM mechanism is crucial for the formation of branched structures, as hydroxyl groups along the polymer backbone can react with activated monomers. nih.gov
The prevalence of each mechanism depends on reaction conditions such as temperature and catalyst concentration, which in turn influences the final polymer architecture and its degree of branching. nih.gov
The AB₂ nature of monomers like this compound makes them ideal candidates for synthesizing hyperbranched polymers in a straightforward one-step process. kinampark.comresearchgate.net This approach, known as self-condensing ring-opening polymerization, avoids the complex multi-step synthesis required for perfect dendrimers. researchgate.net
During polymerization, the hydroxyl group of one monomer unit can initiate the ring-opening of another, leading to the formation of dendritic, linear, and terminal units that define the hyperbranched structure. The degree of branching (DB) is a key parameter of these polymers and can be influenced by polymerization conditions. For the analogous monomer EHO, the DB can be controlled by factors like catalyst concentration and temperature. nih.govresearchgate.net Hyperbranched polyethers synthesized from hydroxyl-functional oxetanes are noted for their unique properties, including good solubility, low viscosity, and a high density of terminal functional groups available for further modification. kinampark.com
Achieving control over the molecular weight and architecture of polymers derived from oxetanes is crucial for tailoring their final properties. For hyperbranched polymers, a common strategy to control growth and achieve lower polydispersity is the slow monomer addition (SMA) method. researchgate.net In this technique, the monomer is added slowly to the reaction mixture, keeping its concentration low. This favors the reaction of the monomer with the growing multifunctional polymer chains over self-polymerization of the monomer, leading to more uniform growth and a narrower molecular weight distribution. researchgate.net
The choice of initiator also plays a critical role. Multifunctional core molecules, such as 1,1,1-tris(hydroxymethyl)propane (TMP), can be used to initiate polymerization from a central point, leading to star-shaped or highly branched structures. nih.gov The ratio of the monomer to the core initiator can be adjusted to target a specific molecular weight.
The following table, based on data from the polymerization of the analogous monomer 3-ethyl-3-(hydroxymethyl)oxetane (EHO) with a TMP core, illustrates how the monomer-to-initiator ratio affects the polymer's molecular weight and dispersity (Đ).
| TMP/EHO Ratio | Theoretical Molar Mass (g/mol) | Number Average Molecular Weight (Mₙ, GPC) (g/mol) | Dispersity (Đ) |
|---|---|---|---|
| 1:5 | 714 | 810 | 1.77 |
| 1:10 | 1300 | 1250 | 2.01 |
| 1:20 | 2460 | 2100 | 2.89 |
| 1:50 | 5940 | 4150 | 3.75 |
This data is for the polymerization of 3-ethyl-3-(hydroxymethyl)oxetane (EHO) initiated by 1,1,1-tris(hydroxymethyl)propane (TMP) and serves as an illustrative example of the principles discussed.
The nature of the substituents on the oxetane ring significantly impacts polymerization behavior. Substituents affect both the ring strain and the basicity of the heterocyclic oxygen atom, which in turn alters the kinetics and thermodynamics of the polymerization. researchgate.net
For this compound, the phenyl group at the 3-position is expected to have distinct effects compared to an alkyl group like the one in EHO:
Electronic Effect: The phenyl group is electron-withdrawing compared to an ethyl group. This effect can decrease the basicity (nucleophilicity) of the oxetane's oxygen atom. rsc.org A lower basicity could lead to a slower rate of polymerization, as the nucleophilic attack of the monomer on the growing chain end (in the ACE mechanism) would be less favorable. researchgate.netrsc.org
Steric Effect: The bulky phenyl group introduces significant steric hindrance around the reactive center. This steric bulk can impede the approach of the monomer to the active site, potentially slowing down the propagation rate.
Fabrication of Advanced Materials
The unique hyperbranched architecture and high functionality of polyethers derived from this compound scaffolds make them valuable for fabricating advanced materials. The presence of numerous terminal hydroxyl groups allows for extensive post-polymerization modification, enabling the creation of materials with tailored properties for specific applications.
The resulting polymers, characterized by a polyether backbone and peripheral phenyl groups, could be developed for applications such as:
High-Performance Coatings and Adhesives: The rigid phenyl groups can enhance the thermal stability and mechanical properties of the polymer network. The hyperbranched structure contributes to low viscosity before curing, which is advantageous for processing, while the high density of hydroxyl groups provides excellent adhesion to polar substrates. nih.gov
Photo-curable Systems: Oxetane-based resins are used in photo-initiated cationic polymerization to create rapidly curing systems for applications like 3D printing and inks. radtech.org The incorporation of phenyl groups can increase the refractive index of the cured material, which is desirable for optical applications.
Impact of Substituents on Polymer Properties (e.g., Glass Transition Temperature, Tensile Strength)
The properties of polymers derived from oxetanes can be significantly influenced by the nature of the substituents on the polymer backbone.
Glass Transition Temperature (Tg): The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For oxetane-based polymers, the structure of the pendant chains has a notable effect on Tg. Computational studies on nitramino oxetane polymers have shown that the length and location of pendant chains are closely related to the flexibility and entanglement of the polymer chains. rsc.orgrsc.org For instance, a non-monotonic relationship has been observed between the number of –CH2 groups in a pendant chain and the Tg, with a minimum Tg occurring when the chain contains one or two –CH2 groups. rsc.org
In polymers containing aromatic rings, such as those that could be derived from this compound, substituents on the phenyl group can also impact Tg. For example, in poly(oxy-1,4-phenylenes), the introduction of a stiff substituent like bromine onto the phenylene ring increases the glass transition temperature. researchgate.net The position of substituents on an aromatic ring (e.g., para- vs. ortho-substitution) can affect the stiffness and packing of polymer chains, thereby influencing the Tg. wur.nl
Tensile Strength: Tensile strength is a measure of a material's ability to withstand tensile stress without failing. specialchem.com Several factors at the molecular level determine the tensile strength of a polymer. These include:
Molecular Weight: The tensile strength of a polymer generally increases with increasing molecular weight, eventually reaching a plateau. specialchem.comresearchgate.net
Cross-linking: The presence of cross-links between polymer chains restricts their movement, leading to an increase in the material's strength. specialchem.com
Crystallinity: The degree of crystallinity in a polymer can enhance its strength due to the more significant intermolecular bonding in the crystalline regions. specialchem.com
The introduction of specific substituents can also modulate tensile strength by influencing these underlying factors. For instance, substituents that promote inter-chain interactions can lead to stronger materials.
Medicinal Chemistry and Drug Discovery Scaffolds
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable scaffold in medicinal chemistry and drug discovery. Its unique combination of properties makes it an attractive structural motif for modifying the physicochemical and pharmacokinetic profiles of drug candidates.
Oxetanes as Bioisosteres and Conformationally Restricted Analogues
Oxetanes are increasingly utilized as bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties in a chemical compound. The oxetane moiety offers a unique combination of being small, polar, and three-dimensional. acs.org
One of the most significant applications of the oxetane scaffold in medicinal chemistry is as a bioisosteric replacement for carbonyl and gem-dimethyl groups.
Carbonyl Group Replacement: The oxetane ring shares similarities with the carbonyl group in terms of its dipole moment, hydrogen-bonding acceptor capability, and the spatial orientation of its oxygen lone pairs. researchgate.netmdpi.com However, oxetanes offer a key advantage in terms of metabolic stability. Carbonyl groups can be susceptible to enzymatic reduction or hydrolysis, and adjacent stereocenters can be prone to epimerization. researchgate.netmdpi.com Replacing a carbonyl group with a metabolically more robust oxetane ring can mitigate these issues. researchgate.netmdpi.com For example, an oxetane analog of thalidomide was designed to block racemization. mdpi.comresearchgate.netmdpi.com
Gem-Dimethyl Group Replacement: Gem-dimethyl groups are often incorporated into drug candidates to block metabolically susceptible sites. However, this typically leads to an increase in lipophilicity, which can negatively impact a compound's pharmacokinetic properties. The oxetane group has a similar molecular volume to the gem-dimethyl group but is considerably more polar. rsc.org This allows for the replacement of a gem-dimethyl group with an oxetane to reduce lipophilicity (cLogP) and potentially decrease metabolic liability, while still providing steric bulk. rsc.org
The table below illustrates the bioisosteric replacement of common functional groups with an oxetane moiety.
| Original Functional Group | Bioisosteric Replacement | Key Advantages of Oxetane Replacement |
| Carbonyl (C=O) | Oxetane Ring | Increased metabolic stability, resistance to enzymatic attack and epimerization. researchgate.netmdpi.com |
| Gem-Dimethyl (-C(CH3)2-) | Oxetane Ring | Reduced lipophilicity, potential for improved metabolic stability while maintaining steric bulk. rsc.org |
The incorporation of an oxetane ring into a molecule can have a profound impact on its physicochemical properties, which are critical for its "drug-likeness."
Solubility: The increased polarity imparted by the oxetane ring can lead to a significant improvement in aqueous solubility. The magnitude of this effect is context-dependent and can range from a modest to a very large increase in solubility. For example, the substitution of a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000.
Metabolic Stability: The oxetane ring is generally more metabolically stable than many common functional groups. For instance, replacing a carbonyl group with an oxetane can enhance metabolic stability by preventing enzymatic degradation pathways that target the carbonyl moiety. rsc.org Studies comparing oxetane-containing spirocycles to their carbonyl-containing counterparts have shown a considerable improvement in metabolic stability, as indicated by a lower intrinsic clearance rate. rsc.org Furthermore, the increased polarity of oxetane derivatives can contribute to improved metabolic stability compared to other cyclic ethers. rsc.org
The following table summarizes the general effects of incorporating an oxetane moiety on key physicochemical properties.
| Physicochemical Property | General Effect of Oxetane Incorporation |
| Polarity | Increased |
| Lipophilicity (cLogP) | Decreased rsc.org |
| Aqueous Solubility | Generally Increased |
| Metabolic Stability | Generally Increased rsc.org |
Development of Novel Molecular Scaffolds for Drug Discovery
The unique structural and physicochemical properties of the this compound scaffold have positioned it as a valuable building block in the development of novel molecular frameworks for drug discovery. Its compact, three-dimensional oxetane core offers a distinct advantage over more traditional, linear, or planar moieties. The oxetane ring can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability, all of which are critical parameters in drug design. Furthermore, the presence of both a phenyl ring and a primary hydroxyl group provides two distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships and the fine-tuning of pharmacological profiles.
Use in Kinase Inhibitor Development
The oxetane motif, central to this compound, has emerged as a significant structural component in the design of modern kinase inhibitors. Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. In medicinal chemistry, the oxetane ring is often employed as a non-classical bioisostere for carbonyl and gem-dimethyl groups, functionalities that are common in established kinase inhibitors.
This substitution can lead to significant improvements in a compound's drug-like properties. For instance, replacing a carbonyl group with an oxetane can disrupt metabolic pathways that target ketones, thereby increasing the compound's half-life. The high polarity and hydrogen bond accepting capability of the oxetane's oxygen atom can also enhance interactions with the hinge region of the kinase ATP-binding site, a critical anchor point for many inhibitors.
Research has demonstrated that incorporating oxetanes can lead to compounds with improved aqueous solubility and metabolic stability. This strategic incorporation of the oxetane scaffold has been successfully applied in the development of inhibitors for various kinases, including:
Spleen Tyrosine Kinase (SYK): Entospletinib, a potent SYK inhibitor, features an oxetane ring which was introduced to improve its ADME (absorption, distribution, metabolism, and excretion) properties.
FMS-like Tyrosine Kinase 3 (FLT3): The drug crenolanib, an inhibitor of FLT3 and platelet-derived growth factor receptor (PDGFR), incorporates a substituted oxetane to enhance its physicochemical profile.
Mammalian Target of Rapamycin (mTOR): In the development of mTOR inhibitors, such as GDC-0349, an oxetane substituent was introduced to reduce amine basicity and improve drug properties.
These examples underscore the utility of the oxetane scaffold, as found in this compound, for generating kinase inhibitors with superior pharmacological profiles.
Incorporation into Peptidomimetics
Peptidomimetics are compounds designed to mimic natural peptides but with improved stability and bioavailability. A primary challenge with peptide-based drugs is their rapid degradation by proteases in the body. The this compound scaffold provides a foundational structure for creating novel peptide bond isosteres to overcome this limitation.
Researchers have developed "oxetanyl peptides" by replacing a standard amide bond in a peptide backbone with a non-hydrolyzable oxetanylamine fragment. This modification creates a pseudo-dipeptide that retains the hydrogen bond donor and acceptor pattern found in natural peptides, allowing it to mimic the secondary structure and interactions of the parent peptide while being resistant to enzymatic cleavage.
The key advantages of incorporating the oxetane scaffold into peptidomimetics include:
Proteolytic Stability: The oxetanylamine linkage is not recognized by proteases, significantly increasing the in vivo half-life of the molecule.
Structural Diversity: The introduction of the rigid, three-dimensional oxetane ring alters the local conformation of the peptide backbone, providing access to new structural arrangements and potentially leading to enhanced binding affinity or selectivity for the target receptor.
Synthetic Accessibility: Methods have been developed for the stereocontrolled synthesis of oxetane-modified dipeptide building blocks, which can then be incorporated into larger peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.
This strategy expands the available chemical space for peptidomimetic design, offering a powerful tool for developing more robust and effective therapeutic agents that mimic the function of natural peptides.
Design of PROTAC Linkers and Degrader Motifs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase. A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker. The linker is a critical component, as its length, rigidity, and chemical composition heavily influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.
While common PROTAC linkers are often composed of flexible polyethylene (B3416737) glycol (PEG) or alkyl chains, there is growing interest in developing more sophisticated linkers with well-defined conformations to improve degradation efficiency and selectivity. The this compound scaffold represents an underexplored but promising motif for the design of such advanced linkers.
Incorporating the rigid oxetane ring into a linker could offer several advantages:
Conformational Rigidity: Unlike flexible chains, the oxetane unit can reduce the entropic penalty associated with ternary complex formation by limiting the number of available linker conformations, potentially leading to more potent degraders.
Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation than aliphatic ether chains, which could increase the in vivo lifetime of the PROTAC.
The this compound structure provides two connection points—the phenyl ring and the hydroxyl group—allowing for its directional incorporation into a linker chain, offering a novel strategy to build structurally defined and effective PROTACs.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Systematic structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how specific structural modifications of a lead compound affect its biological activity. For derivatives of this compound, SAR exploration focuses on two primary sites: the aromatic phenyl ring and the primary hydroxyl group. By synthesizing and evaluating a library of analogues with systematic variations at these positions, researchers can decipher the key molecular interactions responsible for a compound's potency, selectivity, and pharmacokinetic properties.
Effects of Aromatic Ring Substitutions on Biological Activity
The phenyl group of this compound is a key feature for engaging in various non-covalent interactions with biological targets, including π-π stacking, hydrophobic, and van der Waals interactions. Modifying this ring with different substituents can profoundly impact these interactions and, consequently, the compound's biological activity.
SAR studies on other 3-phenyl-containing heterocyclic scaffolds have shown that the nature, position, and size of substituents on the aromatic ring are critical. For example, introducing electron-withdrawing groups (e.g., -Cl, -F, -CF₃) can alter the electronic properties of the ring, potentially enhancing binding to electron-rich pockets in a target protein. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can improve interactions with electron-deficient regions. The position of the substituent (ortho, meta, or para) dictates the vector and spatial orientation of the functional group, which must be optimal to fit within the target's binding site. Increased lipophilicity from certain substituents can enhance antibacterial potency by improving cell membrane penetration. nih.gov
The following interactive table illustrates a hypothetical SAR study for a series of this compound derivatives targeting a generic kinase, demonstrating how different substitutions on the phenyl ring could influence inhibitory activity.
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the principles of an SAR study and does not represent experimentally determined values for these specific compounds.
| Compound ID | Phenyl Substitution (R) | Kinase Inhibition IC₅₀ (nM) | Rationale for Activity Change |
| 1 | H (unsubstituted) | 500 | Baseline activity of the core scaffold. |
| 2 | 4-Fluoro | 150 | The small, electronegative fluorine atom may form a favorable hydrogen bond or halogen bond with the target, enhancing affinity. |
| 3 | 4-Chloro | 120 | Similar to fluoro, the chloro group can form halogen bonds and increases lipophilicity, potentially improving target engagement. |
| 4 | 4-Trifluoromethyl | 80 | The strongly electron-withdrawing CF₃ group can significantly alter the ring's electronics and engage in specific hydrophobic interactions. |
| 5 | 4-Methoxy | 600 | The electron-donating methoxy group may introduce steric hindrance or an unfavorable electronic profile for this specific target's binding pocket. |
| 6 | 3-Fluoro | 450 | Moving the substituent to the meta position may result in a suboptimal orientation for key binding interactions compared to the para position. |
| 7 | 2-Fluoro | 900 | Substitution at the ortho position could cause significant steric clash, preventing the molecule from properly docking into the active site. |
Modifications of the Hydroxyl Group
The primary hydroxyl group of this compound is a crucial functional handle that can act as both a hydrogen bond donor and acceptor. Its presence often contributes to aqueous solubility but can also be a site of metabolic glucuronidation, leading to rapid clearance. Modifying this group is a common strategy to fine-tune a compound's pharmacokinetic profile and explore new interactions within the target binding site.
Common modifications include:
Etherification (-OR): Converting the alcohol to an ether can block its role as a hydrogen bond donor and increase lipophilicity. This can prevent metabolic conjugation and may allow the group to access deeper, more hydrophobic pockets in the target.
Esterification (-OC(O)R): Esters can serve as prodrugs, which are inactive until hydrolyzed in vivo to release the active parent alcohol. This can improve oral bioavailability.
Conversion to Amines (-NH₂ or -NR₂): Replacing the hydroxyl group with an amine introduces a basic center, which can form strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in the target protein, often leading to a significant increase in potency.
The following table provides a hypothetical example of how modifying the hydroxyl group of a lead compound, (4-fluoro-3-phenyloxetan-3-yl)methanol , might affect its biological activity against a target enzyme.
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the principles of an SAR study and does not represent experimentally determined values for these specific compounds.
| Compound ID | Modification of -CH₂OH (R') | Enzyme Inhibition IC₅₀ (nM) | Rationale for Activity Change |
| 2 | -CH₂OH | 150 | Baseline activity with the parent alcohol, which acts as a hydrogen bond donor/acceptor. |
| 8 | -CH₂OCH₃ (Methyl Ether) | 300 | Loss of the hydrogen bond donor capability and increased steric bulk slightly reduces binding affinity. |
| 9 | -CH₂OC(O)CH₃ (Acetate Ester) | >1000 (inactive) | The bulky ester group cannot be accommodated in the binding site. May show activity in vivo if hydrolyzed back to the alcohol. |
| 10 | -CH₂NH₂ (Amine) | 25 | The basic amine forms a new, strong salt-bridge interaction with an acidic residue (e.g., Asp145) in the active site, dramatically improving potency. |
| 11 | -CH₂N(CH₃)₂ (Dimethylamine) | 50 | The tertiary amine still forms a salt bridge, but the additional methyl groups may introduce a slight steric penalty compared to the primary amine. |
Through careful analysis of such SAR data, medicinal chemists can build a comprehensive understanding of the molecular requirements for optimal biological activity and develop highly potent and selective drug candidates based on the this compound scaffold.
Applications in Agrochemical and Fine Chemical Synthesis
The unique structural characteristics of the this compound scaffold, which combines a strained oxetane ring with a phenyl group and a reactive hydroxymethyl moiety, position it as a compound of significant interest for applications in both agrochemical and fine chemical synthesis. The oxetane ring, in particular, is increasingly recognized for its ability to confer desirable physicochemical properties to bioactive molecules. acs.orgnih.gov
Applications in Agrochemical Synthesis
The incorporation of oxetane motifs is a growing strategy in the design of modern agrochemicals, particularly fungicides. acs.org While specific studies detailing the direct use of this compound in commercial agrochemicals are not extensively documented in publicly available literature, the potential of the oxetane scaffold is highlighted in patent literature. For instance, a series of novel triazole compounds incorporating an oxetane skeleton have been reported to possess excellent fungicidal activities. google.com
These patented compounds demonstrate that the oxetane moiety can be a key component in the development of effective fungicides. The general structure of these fungicidal oxetane derivatives often involves the connection of the oxetane ring to a fungicidally active group, such as a triazole, and a substituted phenyl ring. The presence of the this compound scaffold provides a clear synthetic handle—the primary alcohol—for the elaboration into such complex molecules.
The hydroxymethyl group of this compound can be readily converted into other functional groups, such as halides or tosylates, to facilitate nucleophilic substitution with various fungicidal moieties. Alternatively, it can be oxidized to an aldehyde or carboxylic acid, providing further pathways for derivatization.
The fungicidal potential of oxetane-containing compounds is illustrated by the broad-spectrum activity claimed in patents for related structures. The following table provides a hypothetical representation of the types of fungicidal activity that could be explored for derivatives of this compound, based on the activity of analogous compounds.
| Target Pathogen | Pathogen (Scientific Name) | Potential Efficacy of Oxetane Derivatives |
|---|---|---|
| Wheat Leaf Blotch | Septoria tritici | Good to Excellent |
| Wheat Brown Rust | Puccinia triticina | Good to Excellent |
| Powdery Mildew | Blumeria graminis | Moderate to Good |
| Rice Blast | Magnaporthe oryzae | Moderate |
| Gray Mold | Botrytis cinerea | Good |
It is important to note that while the oxetane scaffold shows promise, the specific efficacy of fungicides derived from this compound would require dedicated synthesis and biological screening.
Applications in Fine Chemical Synthesis
In the realm of fine chemicals, this compound serves as a versatile building block for the synthesis of specialty chemicals and advanced materials. The combination of its rigid, polar oxetane core and the aromatic phenyl group can be exploited to create molecules with unique properties.
One area of application is in the synthesis of specialty polymers. The polymerization of hydroxymethyl-substituted oxetanes can lead to polyethers with interesting thermal and mechanical properties. For example, poly[3-methyl-3-(hydroxymethyl)oxetane] and related polymers have been prepared and are noted for their high melting points and insolubility, making them suitable for producing films and fibers. google.com Derivatives of these polymers, such as their nitrate esters, have been suggested as components in energetic materials. google.com By analogy, polymers derived from this compound could exhibit unique properties due to the presence of the bulky phenyl group, potentially leading to materials with high refractive indices or specific thermal stabilities.
The reactivity of the hydroxyl group also allows for the use of this compound as an intermediate in the synthesis of a variety of fine chemicals. Esterification or etherification of the alcohol can lead to a range of derivatives with potential applications as:
Fragrance components: The structural rigidity and the presence of a phenyl group are features often found in fragrance molecules.
Pharmaceutical intermediates: The oxetane ring is a known bioisostere for carbonyl groups and can improve metabolic stability and aqueous solubility, making it a valuable motif in drug discovery. beilstein-journals.orgresearchgate.net
Liquid crystal components: The rigid, rod-like character of the phenyl-substituted oxetane core could be beneficial in the design of new liquid crystalline materials.
The following table summarizes the key reactive sites of this compound and the potential transformations and applications in fine chemical synthesis.
| Reactive Site | Potential Transformation | Potential Application |
|---|---|---|
| Hydroxymethyl Group | Esterification | Fragrance esters, polymer precursors |
| Hydroxymethyl Group | Etherification | Specialty ethers, pharmaceutical intermediates |
| Hydroxymethyl Group | Oxidation | Aldehyde and carboxylic acid intermediates |
| Oxetane Ring | Ring-opening polymerization | Specialty polyethers, advanced materials |
| Phenyl Ring | Electrophilic substitution | Functionalized derivatives with tailored properties |
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of (3-Phenyloxetan-3-yl)methanol, providing detailed information about the hydrogen and carbon environments within the molecule.
The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The chemical shifts, multiplicities, and integration values of the signals are used to confirm the presence of the phenyl, oxetane (B1205548), and hydroxymethyl groups.
The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, approximately between δ 7.30 and 7.50 ppm. The methylene (B1212753) protons of the strained oxetane ring are diastereotopic and are expected to resonate as two distinct doublets, a consequence of geminal coupling, typically in the range of δ 4.50-5.00 ppm. The methylene protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 3.90 ppm. The hydroxyl proton itself gives rise to a broad singlet, the chemical shift of which is concentration and solvent dependent but can often be found between δ 1.5 and 2.5 ppm.
Purity assessment is achieved by integrating the proton signals, where the ratio should correspond to the number of protons in each environment (e.g., 5H for the phenyl group, 4H for the oxetane ring, 2H for the hydroxymethyl group). The absence of unexpected signals indicates a high degree of purity.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.45 - 7.30 | Multiplet | 5H | Ar-H |
| ~ 4.90 | Doublet (d) | 2H | Oxetane-H (diastereotopic) |
| ~ 4.75 | Doublet (d) | 2H | Oxetane-H (diastereotopic) |
| ~ 3.95 | Singlet (s) | 2H | -CH₂ OH |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.
The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total carbon count and the nature of each carbon environment (quaternary, methine, methylene, or methyl).
For this compound, the phenyl carbons are expected in the δ 125-140 ppm region, with the ipso-carbon (the one attached to the oxetane ring) being the most downfield. The quaternary carbon of the oxetane ring, bonded to both the phenyl group and the hydroxymethyl group, would appear significantly downfield, estimated around δ 80-85 ppm. The methylene carbons of the oxetane ring are expected to resonate near δ 75-80 ppm. The carbon of the hydroxymethyl group (-CH₂OH) would likely appear around δ 65-70 ppm. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, confirming the branching degree.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|---|---|
| ~ 138 | Quaternary | Ar-C (ipso) |
| ~ 129 | CH | Ar-C H (para) |
| ~ 128 | CH | Ar-C H (ortho) |
| ~ 126 | CH | Ar-C H (meta) |
| ~ 82 | Quaternary | C -Ph (oxetane) |
| ~ 78 | CH₂ | C H₂ (oxetane) |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the two diastereotopic methylene protons on the oxetane ring, confirming their geminal relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks connecting the proton signals of the oxetane and hydroxymethyl methylenes to their corresponding carbon signals, confirming their direct attachment. The aromatic CH signals would also correlate with their respective carbon signals.
Correlations from the hydroxymethyl protons to the quaternary oxetane carbon.
Correlations from the oxetane methylene protons to the quaternary oxetane carbon and the ipso-carbon of the phenyl ring.
Correlations from the aromatic protons to various carbons within the phenyl ring and to the quaternary oxetane carbon.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and provides structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₁₂O₂), the expected exact mass is approximately 164.08 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.
The fragmentation pattern in electron ionization (EI-MS) would likely exhibit several characteristic cleavages:
Loss of a hydroxymethyl radical (•CH₂OH, 31 Da): This would result in a fragment ion at m/z 133.
Cleavage of the oxetane ring: The strained four-membered ring can undergo fragmentation. A common pathway for oxetanes is the loss of formaldehyde (B43269) (CH₂O, 30 Da), which would lead to a fragment at m/z 134.
Loss of water (H₂O, 18 Da): This is a common fragmentation for alcohols, leading to an ion at m/z 146.
Phenyl group fragments: Fragments characteristic of a phenyl group, such as the phenyl cation at m/z 77, are also expected.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Identity of Fragment |
|---|---|
| 164 | [M]⁺ (Molecular Ion) |
| 146 | [M - H₂O]⁺ |
| 134 | [M - CH₂O]⁺ |
| 133 | [M - •CH₂OH]⁺ |
| 105 | [C₆H₅CO]⁺ (from rearrangement) or [C₈H₉]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, broadened due to hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the oxetane and hydroxymethyl groups would be observed just below 3000 cm⁻¹.
C=C Bends: Aromatic C=C ring stretching vibrations result in characteristic sharp peaks in the 1450-1600 cm⁻¹ region.
C-O Stretches: The spectrum would feature strong C-O stretching bands. The C-O stretch of the primary alcohol is expected around 1050 cm⁻¹, while the C-O-C stretch of the strained oxetane ether would likely appear near 980 cm⁻¹.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| ~ 3400 | Strong, Broad | O-H Stretch | Alcohol |
| ~ 3100-3000 | Medium-Weak | C-H Stretch | Aromatic |
| ~ 2960-2850 | Medium | C-H Stretch | Aliphatic (CH₂) |
| ~ 1600, 1495, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~ 1050 | Strong | C-O Stretch | Primary Alcohol |
Chiroptical Spectroscopy for Absolute Configuration
This compound possesses a stereocenter at the C3 position of the oxetane ring, meaning it exists as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for analyzing chiral molecules and can be used to determine the absolute configuration of the enantiomers.
While specific experimental data for this compound is not widely published, the general approach would involve separating the enantiomers (e.g., by chiral chromatography) and then measuring their individual CD spectra. The spectra would show mirror-image curves, with positive or negative Cotton effects at specific wavelengths corresponding to the electronic transitions of the chromophores, primarily the phenyl group.
To assign the absolute configuration (R or S) to a specific enantiomer, the experimental CD spectrum is typically compared with a theoretically predicted spectrum. This prediction is generated using quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), performed on a model of one of the enantiomers. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.
Future Directions and Emerging Research Avenues
Development of More Efficient and Selective Synthetic Methods
While established methods like the Williamson etherification and the Paternò-Büchi reaction provide routes to oxetanes, future research will likely focus on developing more efficient, selective, and sustainable synthetic strategies for (3-phenyloxetan-3-yl)methanol and its derivatives. researchgate.netillinois.edu The synthesis of 3,3-disubstituted oxetanes, in particular, presents challenges that necessitate innovative approaches. rsc.org
Recent advancements in photoredox catalysis offer a promising avenue for the synthesis of oxetanes from alcohols. researchgate.net This methodology, which often operates under mild, visible-light conditions, could be adapted for the construction of the this compound scaffold, potentially reducing the need for harsh reagents and improving reaction efficiency. researchgate.net Furthermore, iridium-catalyzed asymmetric synthesis has shown potential for creating oxetanes with all-carbon quaternary stereocenters, a key feature of this compound. nih.gov The development of catalysts that can facilitate the enantioselective synthesis of this compound is a significant area for future exploration, as stereochemistry is often crucial for biological activity.
Another emerging area is the use of flow chemistry, which can enable the use of highly reactive intermediates and improve reaction safety and scalability. nih.gov Applying flow chemistry to the synthesis of this compound could lead to more efficient and controlled manufacturing processes.
| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Research Focus |
| Photoredox Catalysis | Mild reaction conditions, use of visible light, potential for high selectivity. | Development of specific catalysts and reaction conditions for 3,3-disubstituted oxetanes. |
| Asymmetric Catalysis | Enantioselective synthesis to produce specific stereoisomers. | Design of chiral catalysts for the creation of the quaternary center. |
| Flow Chemistry | Improved safety, scalability, and control over reaction parameters. | Optimization of flow reactor setups for multistep syntheses. |
| Biocatalysis | High selectivity, environmentally friendly conditions. | Discovery and engineering of enzymes for oxetane (B1205548) formation. |
Exploration of Novel Reactivity Patterns of this compound
The strained four-membered ring of oxetanes endows them with unique reactivity that can be harnessed for further chemical transformations. researchgate.net Future research should delve into the novel reactivity patterns of this compound, moving beyond simple ring-opening reactions.
One area of interest is the selective C-H functionalization of the oxetane ring. repec.org Photocatalytic methods have enabled the activation of C-H bonds at the 2-position of the oxetane ring, allowing for the introduction of new functional groups. repec.org Investigating the regioselectivity of such reactions on this compound, considering the directing effects of the phenyl and hydroxymethyl substituents, could unlock new synthetic pathways to complex molecules.
The electrochemical behavior of oxetanes is another underexplored area. researchgate.net Electrochemical methods could be employed to induce novel ring-opening or rearrangement reactions, potentially leading to the formation of valuable synthetic intermediates. Furthermore, the development of catalytic systems for the asymmetric ring-opening of 3-substituted oxetanes provides a foundation for exploring similar transformations with this compound, which could lead to the synthesis of highly functionalized chiral building blocks. illinois.edu
| Reaction Type | Potential Outcome for this compound | Emerging Approach |
| C-H Functionalization | Introduction of new substituents on the oxetane ring. | Photoredox catalysis. |
| Electrochemical Reactions | Novel ring cleavage and rearrangement pathways. | Cyclic voltammetry and preparative electrolysis. |
| Asymmetric Ring-Opening | Synthesis of chiral, non-racemic functionalized products. | Chiral Brønsted acid catalysis. illinois.edu |
| Photochemical Cycloreversion | Retro-Paternò-Büchi reaction to generate carbonyl and olefin fragments. | Kinetic resolution using chiral photosensitizers. researchgate.net |
Expanding the Scope of Biological Applications and Target Identification
The oxetane motif is increasingly recognized in drug discovery for its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. illinois.edunih.gov Oxetanes, particularly 3,3-disubstituted ones, are considered valuable bioisosteres for gem-dimethyl and carbonyl groups. illinois.edurepec.org This opens up vast possibilities for the biological applications of this compound and its derivatives.
Future research should focus on systematically exploring the biological activities of compounds derived from the this compound scaffold. Given the prevalence of oxetane-containing molecules in clinical trials for a range of diseases including cancer, viral infections, and autoimmune disorders, this scaffold could be a starting point for developing novel inhibitors for various biological targets like kinases and epigenetic enzymes. researchgate.netresearchgate.net
A key research avenue will be the synthesis of libraries of this compound derivatives with diverse functional groups on the phenyl ring and modifications to the methanol (B129727) group. These libraries can then be screened against a wide array of biological targets to identify new lead compounds. Target identification for any active compounds will be a crucial subsequent step, employing techniques such as chemical proteomics and affinity-based probes. The goal is to understand the mechanism of action and to validate the molecular targets of these novel oxetane-containing molecules.
Integration with Artificial Intelligence and Machine Learning in Drug Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. researchgate.netresearchgate.net These computational tools can be powerfully integrated into the future exploration of this compound and its derivatives.
Generative AI models can be trained on large databases of known bioactive molecules to design novel compounds de novo. researchgate.netresearchgate.net By fine-tuning these models with data on known oxetane-containing drugs, it would be possible to generate new virtual libraries of molecules based on the this compound scaffold with a higher probability of biological activity.
Furthermore, machine learning models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules. nih.govresearchgate.net By building predictive models for oxetane-containing compounds, researchers can virtually screen newly designed derivatives of this compound for their drug-like properties, prioritizing the synthesis of candidates with the most promising profiles. This in silico approach can significantly reduce the time and cost associated with experimental ADMET profiling. AI can also be used to explore the vast chemical space around the parent molecule, identifying promising areas for synthetic exploration and helping to build structure-activity relationships (SAR). illinois.edu
Sustainable and Green Chemistry Approaches in Oxetane Synthesis
The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jddhs.comjocpr.com Future research on this compound should prioritize the development of sustainable and green synthetic methods.
Biocatalysis represents a key green chemistry approach. The discovery and engineering of enzymes, such as halohydrin dehalogenases, for the enantioselective synthesis of oxetanes offers a highly sustainable alternative to traditional chemical methods. nih.govrepec.org These enzymatic processes operate under mild conditions in aqueous media, generating minimal waste.
Photocatalysis, especially using visible light, is another green approach that can be applied to oxetane synthesis. rsc.org Photoinduced reactions often proceed under ambient temperature and pressure, reducing energy consumption. The development of catalyst-free photochemical methods, such as the ring contraction of 2,5-dihydrofurans, provides an innovative and sustainable route to functionalized oxetanes. rsc.org
The use of flow chemistry not only improves efficiency and safety but also aligns with green chemistry principles by enabling better control over reaction conditions, reducing solvent usage, and facilitating easier scale-up. nih.govresearchgate.net Integrating these green technologies into the synthesis of this compound will be a critical step towards its environmentally responsible production.
| Green Chemistry Approach | Application in Oxetane Synthesis | Anticipated Benefits |
| Biocatalysis | Enantioselective formation of the oxetane ring using engineered enzymes. nih.gov | High selectivity, mild reaction conditions, reduced waste. |
| Visible-Light Photocatalysis | Catalyst-driven or catalyst-free synthesis under ambient conditions. rsc.org | Energy efficiency, use of renewable light sources. |
| Flow Chemistry | Continuous manufacturing processes. researchgate.net | Improved process control, reduced solvent and reagent use, enhanced safety. |
| Use of Greener Solvents | Replacing hazardous organic solvents with water or bio-based alternatives. jocpr.com | Reduced environmental impact and improved worker safety. |
Q & A
Basic: What are the common synthetic routes and characterization methods for (3-Phenyloxetan-3-yl)methanol?
Answer:
The synthesis of this compound (CAS 114012-43-0, C₁₀H₁₂O₂) typically involves oxetane ring formation via cycloaddition or nucleophilic substitution. A reported method includes the reaction of 3-phenyloxetane-3-carbaldehyde with reducing agents like NaBH₄ to yield the primary alcohol . Characterization relies on ¹H/¹³C NMR (to confirm oxetane ring integrity and alcohol proton resonance) and HPLC (purity assessment ≥95%). Mass spectrometry (MS) and FT-IR are used to verify molecular weight (164.21 g/mol) and functional groups (O-H stretch at ~3200 cm⁻¹) .
Basic: How does the oxetane ring influence the compound’s stability under varying experimental conditions?
Answer:
The oxetane ring confers moderate steric strain, making the compound sensitive to acidic/basic conditions. Stability studies should assess:
- pH-dependent degradation : Monitor via HPLC at pH 2–10 over 24–72 hours.
- Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >150°C).
- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize the oxetane ring, while protic solvents (e.g., MeOH) could promote ring-opening .
Advanced: What methodologies optimize the compound’s reactivity in palladium-catalyzed cross-coupling reactions?
Answer:
The alcohol group in this compound can be functionalized via Mitsunobu reactions (e.g., converting –OH to –OR groups) or protected as a silyl ether for cross-coupling. For Suzuki-Miyaura couplings:
- Use Pd(PPh₃)₄ or PdCl₂(dppf) catalysts with aryl halides.
- Monitor reaction progress via GC-MS or LC-MS to detect intermediates (e.g., boronate esters).
- Optimize ligand-to-metal ratios (1:1–1:2) to minimize deactivation of the oxetane ring .
Advanced: How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?
Answer:
Discrepancies often arise from:
- Impurity profiles : Compare HPLC chromatograms across studies (e.g., column type: C18 vs. phenyl-hexyl).
- Reaction scalability : Pilot small-scale (<10 mg) vs. bulk (>1 g) syntheses to assess reproducibility.
- Data normalization : Use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR to correct integration errors.
Replicate experiments under standardized conditions (solvent purity, temperature control) and apply multivariate analysis to isolate critical variables .
Advanced: What analytical strategies improve chromatographic separation of this compound from by-products?
Answer:
Develop a gradient HPLC method with:
- Mobile phase : Acetonitrile/water (60:40 to 90:10) with 0.1% formic acid.
- Column : Polar-embedded C18 (e.g., Waters XBridge BEH) for enhanced retention of polar by-products.
- Detection : UV at 254 nm (aromatic ring absorption) paired with charged aerosol detection (CAD) for non-UV-active impurities.
Validate method robustness using design of experiments (DoE) to optimize flow rate (1.0–1.5 mL/min) and column temperature (25–40°C) .
Advanced: What role does the oxetane moiety play in enhancing bioavailability in drug discovery applications?
Answer:
The oxetane ring improves metabolic stability and solubility by:
- Reducing lipophilicity (cLogP ~1.5 vs. analogous cyclohexane derivatives).
- Mimicking tetrahedral intermediates in enzyme-binding pockets.
- Enhancing plasma stability : Conduct in vitro assays with liver microsomes (human/rat) to compare half-life (t₁/₂) against non-oxetane analogs.
Pair with molecular dynamics simulations to study oxetane-water hydrogen bonding in target proteins (e.g., kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
